6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate with N,N’-dicyclohexylcarbodiimide, followed by base-catalyzed ester condensation . This method ensures the formation of the quinoline ring structure with the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial-grade reagents and catalysts to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the methoxy and carboxylic acid groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Scientific Research Applications
6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with DNA, proteins, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolones
- 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 4-Quinolone-3-carboxamides .
Uniqueness
6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-methoxy-1-methyl-2-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-10-4-3-8(17-2)5-7(10)6-9(11(13)14)12(15)16/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJDZSZTRWRKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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